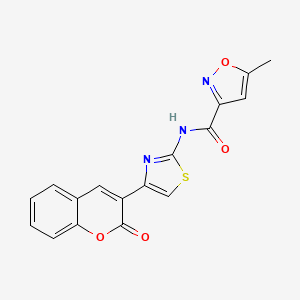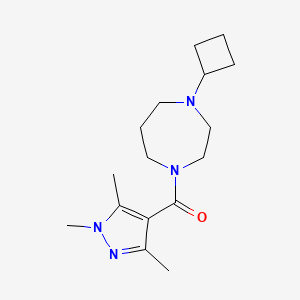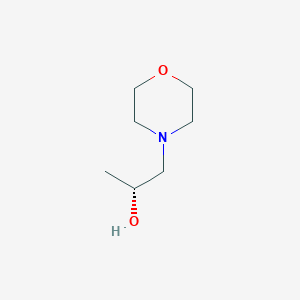
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride often involves sophisticated organic synthesis techniques. For instance, compounds within this family, such as 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives, are designed using ligand-based drug design approaches and synthesized through multi-step reactions, showcasing the complexity and innovation in synthesizing such compounds (Chander et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their function. Advanced techniques like X-ray crystallography, NMR, and DFT studies are employed to determine the precise arrangement of atoms. For example, detailed structural analysis is conducted using single-crystal X-ray diffraction to confirm the structure of related compounds, providing insights into their molecular geometry and electronic properties (Deng et al., 2021).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, influenced by their unique chemical structure. For instance, transformations and reactions with different chemical agents lead to the formation of new compounds with potentially varied biological activities. The synthesis processes often involve reactions like cyclocondensation, allyl etherification, Claisen rearrangement, and others, showcasing the reactive versatility of the dihydroisoquinolinyl moiety (Awad et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are critical for the compound's application in scientific research. These properties are determined through experimental methods and contribute to the understanding of how these compounds can be handled and formulated for further studies.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical substances, stability under various conditions, and the potential for forming derivatives, are essential for comprehensively understanding these compounds. Studies on their reactivity, such as with hydrazonoyl halides or through carbophilic Lewis acid-catalyzed reactions, provide valuable information on their chemical behavior and potential for modification (Obika et al., 2007).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-22-18-7-4-8-19(11-18)23-14-17(21)13-20-10-9-15-5-2-3-6-16(15)12-20;/h2-8,11,17,21H,9-10,12-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYBGWLAWINHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)




![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)
![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)
